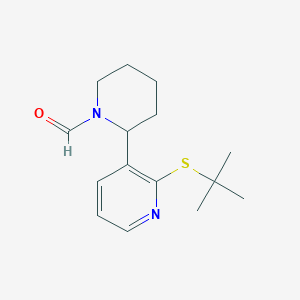

2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde

描述

2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a piperidine ring fused to a pyridine moiety. The pyridine ring is substituted at the 2-position with a tert-butylthio (-S-C(CH₃)₃) group, while the piperidine ring is functionalized with a carbaldehyde group at the 1-position. The tert-butylthio group introduces steric bulk and lipophilicity, which may influence membrane permeability and target binding.

属性

分子式 |

C15H22N2OS |

|---|---|

分子量 |

278.4 g/mol |

IUPAC 名称 |

2-(2-tert-butylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C15H22N2OS/c1-15(2,3)19-14-12(7-6-9-16-14)13-8-4-5-10-17(13)11-18/h6-7,9,11,13H,4-5,8,10H2,1-3H3 |

InChI 键 |

ILTRODOMRGQNIX-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)SC1=C(C=CC=N1)C2CCCCN2C=O |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-(2-(叔丁基硫)吡啶-3-基)哌啶-1-甲醛的合成通常涉及在受控条件下使 2-(叔丁基硫)吡啶与哌啶-1-甲醛反应。 反应通常在碱的存在下进行,例如氢化钠或碳酸钾,以促进目标产物的形成 .

工业生产方法

该化合物的工业生产方法尚未广泛报道,但它们可能涉及与实验室环境中使用的类似合成路线,并针对规模化生产和效率进行了优化。

化学反应分析

反应类型

2-(2-(叔丁基硫)吡啶-3-基)哌啶-1-甲醛可以进行各种类型的化学反应,包括:

氧化: 该化合物可以被氧化生成相应的亚砜或砜。

还原: 还原反应可以将醛基转化为醇。

取代: 叔丁基硫基可以在适当条件下被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 亲核取代反应可以使用甲醇钠或叔丁醇钾等试剂进行。

主要生成产物

氧化: 亚砜和砜。

还原: 醇衍生物。

取代: 根据所用亲核试剂的不同,可以得到各种取代衍生物。

科学研究应用

2-(2-(叔丁基硫)吡啶-3-基)哌啶-1-甲醛在科学研究中具有多种应用:

化学: 用作合成更复杂分子的构建块。

生物学: 研究其潜在的生物活性,包括抗菌和抗真菌活性。

医学: 探索其在药物开发中的潜在用途,特别是在新型治疗剂的设计中。

工业: 用于生产精细化学品和医药中间体.

作用机制

2-(2-(叔丁基硫)吡啶-3-基)哌啶-1-甲醛的作用机制尚未得到充分研究。其作用可能是通过与特定分子靶点(如酶或受体)的相互作用来介导的,从而导致生物化学途径的改变。 需要进一步研究才能阐明所涉及的确切机制 .

相似化合物的比较

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound 2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde can be compared to its analog, 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352494-03-1, Ambeed, Inc. ), which shares the piperidine-1-carbaldehyde core but differs in pyridine substitution. A detailed comparison is provided below:

Table 1: Structural and Property Comparison

Analysis of Substituent Effects

Electronic and Steric Properties: The tert-butylthio group is a strong electron-donating substituent due to sulfur’s polarizability, which may stabilize the pyridine ring against electrophilic attack. The azepan-1-yl group (a 7-membered saturated amine ring) introduces basicity and hydrogen-bonding capability. Its placement at the pyridine’s 6-position may alter electronic effects compared to the 2-position substitution in the target compound.

Physicochemical Properties :

- The tert-butylthio analog’s higher predicted logP (~3.5) suggests greater membrane permeability but lower aqueous solubility than the azepan analog (~2.8). This difference could impact bioavailability and metabolic stability.

- The azepan analog’s classification for acute toxicity and skin corrosion may stem from its amine group’s reactivity, whereas the tert-butylthio group’s hazards remain uncharacterized but could involve oxidative metabolic pathways (e.g., sulfoxide formation).

Synthetic and Stability Considerations: The tert-butylthio group’s stability under acidic or oxidative conditions is uncertain, whereas the azepan analog’s safety data sheet notes decomposition risks under heat, releasing toxic gases like nitrogen oxides .

生物活性

2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features, including a pyridine ring, a piperidine moiety, and a tert-butylthio group. The molecular formula is with a molecular weight of approximately 278.4 g/mol . This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Antimicrobial Activity

Research indicates that 2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde exhibits notable antimicrobial and antifungal activities. Although specific mechanisms remain under investigation, it is hypothesized that the compound interacts with various molecular targets, such as enzymes or receptors, which may alter biochemical pathways leading to its pharmacological effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Effective against certain fungal strains | |

| Cytotoxic Activity | Selective toxicity towards cancer cells |

The exact mechanisms through which 2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde exerts its biological effects are not fully elucidated. However, studies suggest that its activity may be mediated through:

- Enzyme Inhibition : Potential interaction with key enzymes involved in microbial metabolism.

- Receptor Modulation : Possible effects on receptor-mediated pathways that influence cell signaling and proliferation.

Study 1: Antimycobacterial Activity

A study evaluating the antimycobacterial properties of pyridine derivatives found that compounds structurally related to 2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde exhibited significant inhibition against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to existing antimycobacterial agents .

Study 2: Cytotoxicity Evaluation

In another investigation focused on cytotoxicity, the compound was tested against the HaCaT cell line using MTT and sulforhodamine B assays. Results indicated that it possesses selective toxicity towards cancer cells while maintaining low toxicity towards non-cancerous cells. The selectivity index (SI) was calculated, showing values greater than 1.0, indicating a favorable therapeutic window .

Future Directions and Applications

The unique structural attributes of 2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde suggest several potential applications in drug development:

- Antimicrobial Agents : Further exploration into its efficacy against resistant microbial strains.

- Cancer Therapeutics : Development as a selective cytotoxic agent for specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。